molecular formula C25H27N5O3S B2551092 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 852167-35-2

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2551092
CAS RN: 852167-35-2
M. Wt: 477.58
InChI Key: WEFQIRYDCYHIHZ-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . 1,2,4-Triazoles are also interesting compounds that play an important role in chemopreventive and chemotherapeutic effects on cancer .


Synthesis Analysis

The synthesis of indole derivatives and 1,2,4-triazoles often involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of certain indole derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives and 1,2,4-triazoles is characterized by the presence of a benzopyrrole (in the case of indoles) or a triazole ring .


Chemical Reactions Analysis

Indole derivatives and 1,2,4-triazoles can undergo a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is a crystalline, colorless compound with a specific odor . The physical and chemical properties of a specific indole or 1,2,4-triazole derivative would depend on its exact molecular structure.

Scientific Research Applications

Wound-Healing Potential

  • A study by Vinaya et al. (2009) investigated the in vivo wound-healing activity of certain derivatives, finding significant wound healing and faster epithelialization in treated groups. These compounds showed increased tensile strength in incision wounds, indicating their potential as effective agents in skin wound treatment Vinaya et al., 2009.

Antileukemic Activity

  • Another research by Vinaya et al. (2012) synthesized and evaluated novel derivatives for their antileukemic activity against human leukemic cell lines. Some compounds demonstrated good antiproliferative activity, highlighting their potential in leukemia therapy Vinaya et al., 2012.

Antioxidant Potency

  • Dineshkumar and Parthiban (2022) explored the antioxidant efficacy of a new molecule, revealing its potent activity through DPPH and ABTS methods. This suggests its usefulness in combating oxidative stress-related diseases Dineshkumar & Parthiban, 2022.

Antibacterial Activity

  • Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the antibacterial activity of certain derivatives, showing promising results against various bacterial strains. This points to their potential application in developing new antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.

Corrosion Inhibition

  • Xavier and Nallaiyan (2011) investigated the corrosion inhibitive properties of piperidine derivatives on brass in natural seawater. Their study indicates that these compounds can significantly reduce corrosion, making them valuable in material preservation and maintenance Xavier & Nallaiyan, 2011.

Mechanism of Action

The mechanism of action of indole derivatives and 1,2,4-triazoles in biological systems is often related to their ability to interact with various biological targets. For instance, certain indole derivatives have been found to exhibit inhibitory activity against influenza A .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives and 1,2,4-triazoles, there is significant potential for the development of new therapeutic agents based on these structures .

properties

IUPAC Name

2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-32-17-10-11-22(33-2)21(14-17)30-24(19-15-26-20-9-5-4-8-18(19)20)27-28-25(30)34-16-23(31)29-12-6-3-7-13-29/h4-5,8-11,14-15,26H,3,6-7,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFQIRYDCYHIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCCCC3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

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